2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Chemical Identification
The compound is systematically identified as 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride , reflecting its core structure. Key structural elements include:
- A piperidine ring (six-membered saturated nitrogen-containing heterocycle) substituted at the 1-position with the phenylacetic acid group and at the 4-position with a hydroxyl group.
- A phenylacetic acid moiety directly attached to the piperidine nitrogen, forming a chiral center at the 2-position.
This nomenclature adheres to IUPAC rules, prioritizing substituent numbering to minimize locants.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₁₈ClNO₃ , derived from the following components:
| Component | Atoms Present | Molecular Formula Contribution |
|---|---|---|
| Piperidine ring | C₅H₁₀N | C₅H₁₀N |
| Phenyl group | C₆H₅ | C₆H₅ |
| Acetic acid | CH₂COOH | CH₂COOH |
| Hydrochloride | HCl | HCl |
| Hydroxyl group | OH | OH |
The molecular weight is calculated as 271.74 g/mol , confirmed by mass spectrometry and computational analysis.
Crystallographic Characterization and Conformational Studies
While direct crystallographic data for this compound is limited, related piperidine derivatives provide insights into structural motifs. For example, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone reveals:
- Hydrogen bonding : O—H···O interactions stabilize the crystal lattice, forming one-dimensional chains.
- Conformational flexibility : The piperidine ring adopts a chair conformation, with the hydroxyl group positioned syn-periplanar to the nitrogen center.
- Dihedral angles : The angle between the piperidine and benzene rings is approximately 51.7° , indicating a non-planar arrangement.
These features suggest analogous interactions in this compound, where the hydroxyl group and phenylacetic acid moiety may engage in intermolecular hydrogen bonding.
Spectroscopic Profile (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is unavailable, analogous phenylacetic acid derivatives exhibit characteristic shifts:
| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Aromatic protons (Ph) | 6.8–7.3 | 125–140 |
| Methine (CH) in phenylacetic acid | 3.5–4.0 | 35–45 |
| Piperidine protons (axial/eq) | 1.2–2.5 | 20–35 |
| Hydroxyl proton (OH) | 1.5–3.0 (broad) | – |
For example, 2-(4-methoxyphenyl)acetic acid shows aromatic protons at 7.19–7.29 ppm and a methine signal at 3.58 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
- O—H stretch : Broad peak at 3200–3500 cm⁻¹ (hydroxyl group).
- C=O stretch : Strong peak at 1700–1750 cm⁻¹ (acetic acid carbonyl).
- C—O stretch : Peaks at 1250–1300 cm⁻¹ and 1050–1100 cm⁻¹ .
Mass Spectrometry (MS)
The molecular ion peak (M⁺ ) is expected at m/z 271.74 , with fragmentation patterns reflecting cleavage of the piperidine-phenylacetic acid bond.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHZGNJVXMZYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride is a substituted phenylacetic acid derivative featuring a 4-hydroxypiperidine moiety. Its preparation involves the functionalization of phenylacetic acid derivatives and the introduction of the piperidinyl group, often requiring selective catalytic hydrogenation and controlled reaction environments to maintain functional group integrity.
Catalytic Hydrogenation of Hydroxylated Mandelic Acid Derivatives
A principal method for preparing phenylacetic acid derivatives, including hydroxylated analogs, involves catalytic hydrogenation of mandelic acid or its derivatives. This process is crucial for obtaining the phenylacetic acid core with the desired substituents intact.
- Starting Materials: Mandelic acid derivatives substituted at the aromatic ring, such as p-hydroxymandelic acid, are preferred starting points.
- Catalysts: Noble metal catalysts such as palladium on silica (Pd/SiO₂) or platinum on carbon (Pt/C) are used, typically at low loadings (e.g., 0.1–1%).
- Solvents: Water is the preferred solvent, often free from mineral acids like hydrochloric acid to avoid catalyst poisoning.
- Reaction Conditions: Temperature ranges from 50°C to 150°C, with hydrogen pressures up to 8 bar. Reaction times vary from 2 to 30 hours depending on conditions.
- Procedure: The substrate is added gradually to the catalyst-containing aqueous solution under hydrogen atmosphere in an autoclave. After hydrogenation, the catalyst is removed by filtration, and the product is isolated by crystallization or extraction.
- Yields: Typical yields for p-hydroxyphenylacetic acid derivatives reach 70–85% of theoretical values.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 0.5% Pd/SiO₂ | 150 | 5 | 3 | 72 |
| 5% Pt/C | 150 | 5 | 3 | 57 |
| Pd/SiO₂ (continuous addition) | 115 | 5 | 10 | 85 |
Notes: The reaction mixture is often cooled to crystallize the product, and unreacted starting material can be recovered as sodium salts for reuse.
The introduction of the 4-hydroxypiperidin-1-yl group typically involves nucleophilic substitution or amination reactions on the phenylacetic acid backbone or its activated derivatives (e.g., esters or acid chlorides). Although specific detailed protocols for this exact substitution are less frequently disclosed in patents or literature, common synthetic strategies include:
- Activation of the Carboxylic Acid: Conversion to acid chloride or ester to increase electrophilicity.
- Reaction with 4-Hydroxypiperidine: Nucleophilic attack by the piperidine nitrogen to form the amide or related linkage.
- Hydrochloride Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt, enhancing compound stability and solubility.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Comments |
|---|---|---|
| Hydrogenation of mandelic acid | Catalyst: Pd/SiO₂ or Pt/C; Temp: 90–150°C; H₂ pressure: 5 bar; Solvent: Water | High yield, selective reduction |
| Piperidinyl substitution | Activation of acid; reaction with 4-hydroxypiperidine; formation of hydrochloride salt | Requires controlled conditions for selectivity |
| Cyclization via phthalide | Solvent: methyl sulfoxide + toluene; Temp: 125–150°C; NaOH for salt formation; acidification with HCl | Moderate yield, useful for related derivatives |
Research Findings and Considerations
- The catalytic hydrogenation method is well-established for preparing phenylacetic acid derivatives with hydroxyl substituents, offering good yields and scalability.
- Avoidance of mineral acids during hydrogenation prevents catalyst deactivation.
- Recovery of unreacted starting materials improves overall process economy.
- The piperidinyl substitution step requires careful control to avoid side reactions and ensure purity.
- Formation of hydrochloride salt enhances compound handling and pharmaceutical applicability.
- Alternative methods involving phthalide-mediated cyclization provide routes to related compounds but may have lower yields and require more complex solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Profile
- Chemical Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 271.74 g/mol
- IUPAC Name : 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Pharmacological Applications
1. Analgesic Properties
Research indicates that 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride exhibits significant analgesic effects. Studies have shown that it can effectively reduce pain in animal models, suggesting potential for development into a therapeutic agent for pain management.
Case Study : In a study involving rodents, administration of the compound resulted in a marked decrease in pain response compared to control groups, highlighting its efficacy as a non-opioid analgesic.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.
Case Study : In vitro studies demonstrated that the compound reduced oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents, indicating potential applications in treating diseases like Alzheimer's and Parkinson's.
Chemical Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The compound's structure allows for the modification of the phenyl group, leading to various derivatives with tailored pharmacological profiles.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methyl substitution on phenyl | Enhanced analgesic activity |
| Compound B | Fluoro substitution on piperidine | Increased blood-brain barrier penetration |
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Molecular formula: C₉H₁₂ClNO₂
- Molecular weight: 201.65 g/mol
- Key differences: Substitutes the hydroxypiperidinyl group with a methylamino group, reducing steric bulk and hydrogen-bonding capacity. Lower molecular weight (201.65 vs. 271.74) and fewer hydrogen bond acceptors (3 vs. 4). ChemSpider ID: 25998837
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular formula: C₁₈H₂₁NO·HCl
- Molecular weight: 303.83 g/mol
- Larger molecular weight (303.83 vs. 271.74) and higher regulatory scrutiny due to safety data sheet (SDS) requirements .
2-(Amino-15N)-2-phenylacetic Acid Hydrochloride
- Synthesis: Derived from hydrolysis of nitrile precursors in HCl .
- Key differences: Replaces the hydroxypiperidinyl group with a simple amino group, altering solubility and reactivity. Demonstrates a higher decomposition temperature (228°C) compared to the hydroxypiperidine derivative .
2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight | LogD (pH 7.4) | Hydrogen Bond Acceptors |
|---|---|---|---|
| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl | 271.74 | -1.81 | 4 |
| 2-(Methylamino)-2-phenylacetic acid HCl | 201.65 | Not reported | 3 |
| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | Not reported | 2 |
Biological Activity
Overview
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. Research indicates that it may play significant roles in medicinal chemistry, particularly in drug development and synthesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 270.74 g/mol
- CAS Number : 928322-40-1
This structure includes a hydroxypiperidine moiety, which is known for enhancing the solubility and biological activity of compounds in pharmaceutical contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The mechanisms may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing signaling pathways related to pain, inflammation, and other physiological processes.
- Enzyme Modulation : It has been suggested that this compound can modulate the activity of enzymes involved in metabolic pathways, thus impacting overall cellular function.
Antibacterial Activity
Research has shown that phenylacetic acid derivatives exhibit antibacterial properties. A study highlighted the antibacterial effects of phenylacetic acid against Agrobacterium tumefaciens, indicating that compounds with similar structures might also possess significant antibacterial activity. The mechanism involved disruption of cell membrane integrity and inhibition of protein synthesis, leading to cell death .
Anti-inflammatory Properties
Compounds related to phenylacetic acid have demonstrated the ability to reduce pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases by modulating immune responses.
Study on Antibacterial Mechanism
A notable study investigated the antibacterial mechanism of phenylacetic acid against A. tumefaciens. The findings indicated that treatment with phenylacetic acid resulted in:
- Increased leakage of nucleic acids and proteins.
- Inhibition of total protein synthesis.
- Enhanced production of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .
These results support the hypothesis that this compound may similarly affect bacterial cell integrity and viability.
Inflammatory Response Modulation
Another research effort explored the effects of piperidine derivatives on inflammatory pathways. The study found that these compounds could significantly lower levels of inflammatory markers, suggesting their utility in developing anti-inflammatory medications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Piperidine derivative with potential antibacterial and anti-inflammatory properties |
| Phenylacetic Acid | Structure | Known for its role as a plant growth regulator and antibacterial agent |
| (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid | Structure | Exhibits notable biological activity, particularly in modulating inflammatory responses |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride?
- Methodology : A multi-step synthesis approach is recommended. Begin with the condensation of 4-hydroxypiperidine with phenylacetic acid derivatives under basic conditions (e.g., NaOH in dichloromethane), followed by hydrochlorination to form the final salt. Purification via recrystallization or column chromatography is critical to achieve >95% purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via NMR and mass spectrometry.
Q. What analytical methods are suitable for quantifying this compound in pharmaceutical formulations?
- Methodology : Reverse-phase HPLC with UV detection is optimal. Use a C18 column and a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid). Validate the method for linearity (5–200 µg/mL), precision (%RSD <2%), and recovery (98–102%) . For impurity profiling, employ high-resolution mass spectrometry (HRMS) to detect trace byproducts.
Q. How can researchers assess the drug-likeness of this compound using computational tools?
- Methodology : Calculate physicochemical parameters using software like ChemAxon or MOE. Key metrics include:
- LogP : -1.81 (pH 7.4), indicating high hydrophilicity .
- Hydrogen bond donors/acceptors : 2 donors, 4 acceptors (Lipinski’s Rule-compliant) .
- Polar surface area (PSA) : 60.77 Ų, suggesting moderate membrane permeability .
- Use molecular docking to predict binding affinity to target receptors (e.g., GPCRs or enzymes).
Q. What strategies ensure purity and impurity control during synthesis?
- Methodology : Implement strict process controls:
- Use HPLC to monitor reaction intermediates (e.g., unreacted piperidine or phenylacetic acid).
- Set impurity thresholds (<0.5% for single unknown impurities) and validate via spiking studies with synthetic analogs .
- Employ ion-exchange chromatography to remove residual salts or acidic byproducts.
Advanced Research Questions
Q. How can low synthetic yields be addressed in scale-up protocols?
- Methodology : Optimize reaction parameters using design of experiments (DoE). Key factors include:
- Solvent selection : Replace dichloromethane with a greener solvent (e.g., ethyl acetate) to improve solubility .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature control : Conduct reactions under reflux (40–60°C) to balance kinetics and thermal degradation .
Q. How do pH-dependent LogD variations impact the compound’s biological activity?
- Methodology : Measure LogD at physiological pH (5.5 and 7.4) using shake-flask assays. Correlate with in vitro permeability (e.g., Caco-2 cell assays) and pharmacokinetic studies. The compound’s LogD shifts from -1.81 (pH 7.4) to -1.81 (pH 5.5), suggesting minimal pH-dependent partitioning, which may limit cellular uptake . Structural modifications (e.g., ester prodrugs) could improve lipophilicity.
Q. What mechanistic insights explain contradictory pKa values reported in literature?
- Methodology : Re-evaluate pKa using potentiometric titration or capillary electrophoresis. Discrepancies may arise from:
- Ionic strength effects : Use constant ionic media (e.g., 0.15 M KCl) during measurements.
- Solvent interactions : Compare results in aqueous vs. hydro-organic solvents .
Q. How can the compound’s stability under accelerated storage conditions be assessed?
- Methodology : Conduct forced degradation studies:
- Thermal stress : Heat at 40–60°C for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolysis of the piperidine ring).
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
- Humidity : Store at 75% relative humidity; assess deliquescence or hydrate formation .
Key Research Recommendations
- Prioritize structural analogs with improved LogP (-0.5 to 3.0) for enhanced bioavailability.
- Investigate metabolite profiles using hepatic microsome assays to identify potential toxicity risks.
- Apply machine learning models (e.g., QSAR) to predict off-target interactions and optimize selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
